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molecular formula C9H7NO4 B1309135 6-Nitrochroman-4-one CAS No. 68043-53-8

6-Nitrochroman-4-one

Cat. No. B1309135
M. Wt: 193.16 g/mol
InChI Key: KUAWMWVXZMQZLD-UHFFFAOYSA-N
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Patent
US04992564

Procedure details

Following the same procedure as Example 1, p-nitrophenol (34.8 grams), acrylic acid (27 grams), and an inhibitor, phenothiazine (0.02 grams) was added to the pressure reactor. The anhydrous hydrogen fluoride (110 grams) was added before the system was warmed. When the reaction temperature was attained, a pressure of 140 psig was noted, similar to previous reactions. Work-up was carried out as previous examples and the 6-Nitro-4-Chromanone was isolated and characterized.
Quantity
34.8 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
0.02 g
Type
reactant
Reaction Step Three
Quantity
110 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([N+:7]([O-:9])=[O:8])=[CH:5][CH:4]=[C:3]([OH:10])[CH:2]=1.[C:11](O)(=[O:14])[CH:12]=[CH2:13].C1C2NC3C(=CC=CC=3)SC=2C=CC=1.F>>[N+:7]([C:6]1[CH:5]=[C:4]2[C:3](=[CH:2][CH:1]=1)[O:10][CH2:13][CH2:12][C:11]2=[O:14])([O-:9])=[O:8]

Inputs

Step One
Name
Quantity
34.8 g
Type
reactant
Smiles
C1=CC(=CC=C1[N+](=O)[O-])O
Step Two
Name
Quantity
27 g
Type
reactant
Smiles
C(C=C)(=O)O
Step Three
Name
Quantity
0.02 g
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Step Four
Name
Quantity
110 g
Type
reactant
Smiles
F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C(CCOC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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